BenchChemオンラインストアへようこそ!

Anisodine hydrobromide

Pharmacokinetics Oral administration Belladonna alkaloids

Anisodine hydrobromide (AT3) is the belladonna alkaloid of choice when oral bioavailability and predictable CNS distribution are non-negotiable. Delivering 80.45% oral bioavailability—a 3.7-fold advantage over atropine (21.62%) and 32-fold over scopolamine (2.52%)—it enables reliable systemic exposure via oral dosing without alternative routes. Its CNS depressant profile (M4-mAChR-predominant neuroprotection, HIF-1α suppression, ROS reduction) distinguishes it from CNS-stimulant analogs like atropine and anisodamine. With the lowest α1-adrenoceptor affinity among structural peers, it offers isolated muscarinic antagonism free of confounding adrenoceptor blockade. For cerebral ischemia-reperfusion models, oral anticholinergic formulation development, and pharmacokinetic reference studies, anisodine hydrobromide is structurally and pharmacokinetically non-interchangeable with other tropane alkaloids.

Molecular Formula C17H22BrNO5
Molecular Weight 400.3 g/mol
CAS No. 76822-34-9
Cat. No. B1665507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnisodine hydrobromide
CAS76822-34-9
Synonymsanisodine
anisodine hydrobromide
anisodine hydrochloride
Molecular FormulaC17H22BrNO5
Molecular Weight400.3 g/mol
Structural Identifiers
SMILESCN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br
InChIInChI=1S/C17H21NO5.BrH/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10;/h2-6,11-15,19,21H,7-9H2,1H3;1H
InChIKeyGJPDCORRBGIJOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Anisodine Hydrobromide (CAS 76822-34-9): A CNS-Penetrant Muscarinic Antagonist for Cerebral Ischemia Research


Anisodine hydrobromide (AT3) is a tropane alkaloid isolated from Scopolia tangutica that functions as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist with demonstrated blood-brain barrier penetration [1]. The compound is chemically distinct from scopolamine by a hydroxy group on the tropine acid moiety and from atropine/anisodamine by structural variations at the 6th position [2]. Anisodine hydrobromide has been investigated clinically for cerebral ischemia-reperfusion injury, vascular headaches, and retinal vasospasm, with documented neuroprotective effects mediated through M4-mAChR downregulation, HIF-1α suppression, and reduction of reactive oxygen species [3].

Why Anisodine Hydrobromide Cannot Be Substituted by Generic Anticholinergics in CNS and Vascular Research


Within the belladonna alkaloid class, compounds sharing muscarinic antagonism exhibit markedly divergent pharmacokinetic and pharmacodynamic profiles that preclude direct substitution. Anisodine hydrobromide demonstrates the highest oral bioavailability among its structural analogs at 80.45%, compared to atropine (21.62%), anisodamine (10.78%), and scopolamine (2.52%) [1]. Furthermore, anisodine is classified as a CNS depressant whereas anisodamine and atropine function as CNS stimulants following central administration, indicating fundamentally different central nervous system effects despite shared peripheral anticholinergic activity [2]. The compound also exhibits a distinct α1-adrenoceptor blocking potency ranking relative to peers and demonstrates specific M4-mAChR-predominant neuroprotective activity that differs from the broader or subtype-specific profiles of comparators [3]. These quantitative divergences render anisodine hydrobromide non-interchangeable for applications requiring predictable CNS distribution, oral systemic exposure, or specific neurovascular protective mechanisms.

Anisodine Hydrobromide (CAS 76822-34-9): Quantitative Differentiation Evidence Against Structural Analogs


Oral Bioavailability: Anisodine Hydrobromide Exhibits 80.45% Oral Bioavailability, Exceeding Atropine (21.62%), Anisodamine (10.78%), and Scopolamine (2.52%)

Anisodine hydrobromide (AT3) demonstrates the highest oral bioavailability among the belladonna alkaloid anticholinergics. In a head-to-head rat pharmacokinetic study, the oral bioavailability of anisodine was 80.45%, which is approximately 3.7-fold higher than atropine (21.62%), 7.5-fold higher than anisodamine (10.78%), and 32-fold higher than scopolamine (2.52%) [1]. The maximum plasma concentration (Cmax) after intravenous administration was 340.50 ± 44.52 ng/mL for AT3, intermediate between anisodamine (267.50 ± 33.16 ng/mL) and scopolamine (483.75 ± 78.13 ng/mL) [1].

Pharmacokinetics Oral administration Belladonna alkaloids

CNS Pharmacological Classification: Anisodine Hydrobromide Is a CNS Depressant, Whereas Anisodamine and Atropine Are CNS Stimulants

Intracerebroventricular administration reveals a fundamental pharmacological divergence: anisodine hydrobromide (2.4 mg/kg icv) and scopolamine (0.8 mg/kg icv) produce EEG synchronization, behavioral quieting, and blocked arousal responses in unanesthetized rabbits, consistent with CNS depressant activity [1]. In contrast, anisodamine (1-2 mg/kg icv) and atropine (0.25-1 mg/kg icv) induce low-amplitude fast-frequency EEG activity, frequent spikes, seizure discharges, tachypnea, nystagmus, and clonic convulsions—a CNS stimulant profile [1].

Neuropharmacology Behavioral pharmacology EEG

α1-Adrenoceptor Blocking Potency Ranking: Anisodine Hydrobromide Exhibits the Lowest α1-Antagonism Among Peers, Minimizing Off-Target Vascular Effects

In rat cardiac and brain tissue membrane preparations, the order of potency for displacing the α1-adrenoceptor ligand [³H]-WB-4101 was: prazosin > atropine > anisodamine > scopolamine > anisodine [1]. Anisodine hydrobromide demonstrated the weakest α1-adrenoceptor blocking activity among the belladonna alkaloids tested. The authors concluded that while anisodamine may achieve α1-blockade contributing to microcirculatory effects, anisodine is unlikely to produce significant adrenoceptor blockade at clinically used doses [1].

Adrenoceptor pharmacology Receptor binding Vascular biology

Urinary Excretion Rate: Anisodine Hydrobromide Shows Intermediate Renal Clearance (32.67%) Between Anisodamine (54.86%) and Atropine (11.33%)

The urinary excretion rate of anisodine hydrobromide (AT3) was determined to be 32.67% in rats following intravenous administration [1]. This value is intermediate between anisodamine (54.86%, the highest among the tested belladonna alkaloids) and atropine (11.33%) and scopolamine (8.69%, the lowest) [1].

Pharmacokinetics Renal excretion Drug elimination

Blood-Brain Barrier Penetration and M4-mAChR-Predominant Neuroprotection: Anisodine Hydrobromide Reduces H/R-Induced NO and ROS via M4 Downregulation

Anisodine hydrobromide (AT3) crosses the blood-brain barrier and exerts neuroprotective effects in cerebral ischemia-reperfusion injury models [1]. In hCMEC/D3 cerebral microvascular endothelial cells subjected to hypoxia/reoxygenation (H/R), AT3 suppressed H/R-upregulated M2- and M4-mAChR expression, with effects on NO and ROS production being predominantly mediated through M4-mAChR downregulation [1]. AT3 also suppressed H/R-induced HIF-1α expression and reduced apoptosis in endothelial cells [1].

Neuroprotection Blood-brain barrier Ischemia-reperfusion

Analytical Quality Control: Validated HPLC Assay for Anisodine Hydrobromide with 99.5% Recovery and 0.006 μg LOD

A validated HPLC method for the assay of anisodine hydrobromide has been established with demonstrated analytical performance metrics [1]. The method exhibits excellent linearity (r=0.9999) within a range up to 0.53 μg, average recovery of 99.5% with RSD of 2.6% (n=3), and a limit of detection of 0.006 μg [1].

Analytical chemistry Quality control HPLC

Anisodine Hydrobromide (CAS 76822-34-9): Optimal Research Applications Based on Differentiated Evidence


Cerebral Ischemia-Reperfusion Injury and Neurovascular Protection Studies

Anisodine hydrobromide is uniquely suited for cerebral ischemia-reperfusion research due to its documented blood-brain barrier penetration and M4-mAChR-predominant neuroprotective mechanism. In hypoxia/reoxygenation models using human cerebral microvascular endothelial cells (hCMEC/D3), anisodine hydrobromide suppresses M4-mAChR upregulation, reduces NO and ROS production, and inhibits HIF-1α expression [1]. The compound's CNS depressant profile (EEG synchronization, behavioral quieting) rather than CNS stimulation further supports its application in stroke and neuroprotection models where excitotoxicity mitigation is relevant [2].

Oral Formulation Development for Systemic Muscarinic Antagonism

For researchers developing oral formulations of anticholinergic agents, anisodine hydrobromide offers the highest oral bioavailability (80.45%) among belladonna alkaloids, providing a 3.7-fold advantage over atropine (21.62%) and a 32-fold advantage over scopolamine (2.52%) [3]. This property enables reliable systemic exposure via oral dosing without requiring alternative routes, making anisodine hydrobromide the preferred candidate for oral anticholinergic delivery studies and preclinical oral formulation development.

Selective Muscarinic Antagonism with Minimal Adrenergic Off-Target Activity

Anisodine hydrobromide is the optimal choice among belladonna alkaloids when experimental designs require isolated muscarinic receptor antagonism without confounding α1-adrenoceptor blockade. The compound ranks lowest in α1-adrenoceptor binding affinity (prazosin > atropine > anisodamine > scopolamine > anisodine) and is unlikely to produce significant adrenoceptor blockade at clinically relevant concentrations, in contrast to anisodamine which exhibits meaningful α1-antagonism contributing to microcirculatory effects [4]. Researchers studying pure cholinergic mechanisms should preferentially select anisodine hydrobromide.

Comparative Pharmacokinetic Studies of Belladonna Alkaloid Class

Anisodine hydrobromide serves as a critical reference compound in comparative pharmacokinetic investigations of tropane alkaloids. Its intermediate urinary excretion rate (32.67%, between anisodamine at 54.86% and atropine at 11.33%) and moderate Cmax (340.50 ± 44.52 ng/mL) provide a valuable mid-range pharmacokinetic profile for understanding structure-elimination relationships within the class [3]. Researchers conducting ADME studies across the belladonna alkaloid series should include anisodine hydrobromide to complete the pharmacokinetic continuum.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anisodine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.